6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine
Description
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine is a halogenated imidazo[1,2-a]pyrazin-8-amine derivative with a bromine at position 6, iodine at position 3, and an N-isobutyl substitution. This compound belongs to a class of heterocyclic scaffolds known for their structural resemblance to adenine, enabling interactions with ATP-binding pockets in kinases and adenosine receptors . Its synthesis likely involves sequential halogenation and coupling reactions, leveraging the reactivity of bromine and iodine for further functionalization .
Properties
Molecular Formula |
C10H12BrIN4 |
|---|---|
Molecular Weight |
395.04 g/mol |
IUPAC Name |
6-bromo-3-iodo-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H12BrIN4/c1-6(2)3-13-9-10-14-4-8(12)16(10)5-7(11)15-9/h4-6H,3H2,1-2H3,(H,13,15) |
InChI Key |
NOHZGRDQFBVRJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CN2C1=NC=C2I)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine
General Synthetic Strategy
The synthesis of halogenated imidazo[1,2-a]pyrazine derivatives typically follows a strategy involving:
- Construction of the imidazo[1,2-a]pyrazine core via cyclization reactions.
- Introduction of halogen substituents (bromine and iodine) at specific positions.
- Installation of the N-isobutyl amine substituent at the 8-position.
Two main approaches are commonly reported:
- Cyclization of halogenated precursors : Starting from halogenated pyrazine or related heterocyclic intermediates, cyclization with appropriate amine derivatives forms the imidazo ring system.
- Post-cyclization functionalization : The imidazo[1,2-a]pyrazine scaffold is first synthesized, followed by selective halogenation and amine substitution.
Specific Synthetic Routes
Groebcke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
The GBB-3CR is a robust method for synthesizing imidazo[1,2-a]pyridine and related heterocycles, including imidazo[1,2-a]pyrazines, by combining an amidine, an aldehyde, and an isocyanide under mild conditions with Lewis acid catalysis. This method is adaptable to various substituents, including halogens and alkyl amines.
- Procedure : A cyclic amidine (e.g., pyrazine derivative), an aldehyde, and an isocyanide are mixed in a protic solvent (methanol or ethanol) with a catalytic amount of scandium triflate (Sc(OTf)3) at room temperature.
- Outcome : The reaction proceeds overnight, yielding the imidazo-fused heterocycle with the amine substituent introduced via the isocyanide component.
- Relevance : This method allows incorporation of the N-isobutyl group by using isobutyl isocyanide and facilitates the inclusion of halogenated aldehydes or amidines to introduce bromine and iodine substituents at desired positions.
Halogenation and Cyclization Sequence
- Starting materials : A 3-nitroacetophenone derivative is brominated using brominating agents such as trimethyl(phenyl)ammonium tribromide to introduce bromine at the 6-position.
- Cyclization : The brominated intermediate is cyclized with pyrazine or related heterocycles under thermal conditions to form the imidazo[1,2-a]pyrazine core.
- Iodination : Iodine substituent at the 3-position can be introduced via electrophilic iodination using iodine sources under controlled conditions.
- Amine substitution : N-isobutyl amine moiety is introduced either by nucleophilic substitution or via urea formation followed by amine displacement.
- Example : Similar synthetic sequences have been reported for related compounds where bromination, cyclization, and amine installation are performed in a stepwise manner.
Cyclodehydration Using Propylphosphonic Anhydride (T3P) and DMSO
- Method : Cyclization of precursor amines with dithioesters under mild conditions using T3P and DMSO facilitates intramolecular cyclization to form imidazo-fused heterocycles.
- Conditions : Room temperature, mild reaction conditions, and good yields.
- Application : This method can be adapted for the synthesis of imidazo[1,2-a]pyrazines with various substituents, including halogens and alkyl amines such as isobutyl groups.
Comparative Analysis of Preparation Methods
Experimental Data Summary
Notes on Reaction Optimization and Scale-Up
- Catalyst choice : Scandium triflate (Sc(OTf)3) is effective for GBB-3CR, promoting high yields under mild conditions.
- Solvent selection : Methanol and ethanol are preferred protic solvents for GBB-3CR; acetic acid can be used for cyclodehydration routes.
- Temperature control : Most reactions proceed efficiently at room temperature, which is advantageous for sensitive functional groups.
- Purification : Silica gel chromatography remains the standard for isolating pure products, though crystallization is possible for some intermediates.
- Scale-up considerations : Automated and miniaturized synthesis platforms have been employed for rapid library generation of related compounds, indicating potential for scale-up.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives with different functional groups, which can be further utilized in chemical and pharmaceutical research.
Scientific Research Applications
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Halogen Substituents
- 6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine (): Bromine at position 6 allows Suzuki coupling with aryl boronic acids (e.g., 2-chlorophenyl, thiophen-2-yl) .
6-Chloro-3-iodoimidazo[1,2-a]pyrazine ():
- Chlorine at position 6 instead of bromine may reduce reactivity in cross-coupling reactions.
- Similar iodine substitution at position 3 suggests comparable binding properties.
3-Bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine ():
- Phenyl groups at N6 and C3 enhance π-π stacking but reduce solubility compared to the aliphatic N-isobutyl group in the target compound.
Pharmacological Activity
Kinase Inhibition
- Novel imidazo[1,2-a]pyrazin-8-amine derivative (): Co-crystallized with PTK6 at 1.70 Å resolution, demonstrating precise hinge-region binding. Target compound’s iodine may enhance hydrophobic interactions in deeper kinase pockets.
- Dasatinib (): A known kinase inhibitor with lower resolution (2.24 Å) in PTK6 co-crystals, suggesting less optimal binding than imidazo[1,2-a]pyrazin-8-amines.
Adenosine Receptor Antagonism
Physicochemical Properties
| Compound | Molecular Weight | Halogens | N-Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | ~415.0 | Br (C6), I (C3) | Isobutyl | ~2.8 |
| 6-Bromo-N-(pyridin-2-yl-ethyl) Derivative | 347.2 | Br (C6) | 2-(Pyridin-2-yl)ethyl | ~1.9 |
| 3-Bromo-N,6-diphenyl Derivative | 365.2 | Br (C3) | Phenyl | ~3.5 |
| 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 297.5 | Cl (C6), I (C3) | None | ~2.1 |
*LogP estimated using fragment-based methods.
Industrial and Patent Landscape
Biological Activity
6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine (CAS No. 1351373-64-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C10H12BrIN4, with a molecular weight of 395.04 g/mol. Its structure includes a fused imidazo-pyrazine ring system, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrIN4 |
| Molecular Weight | 395.04 g/mol |
| CAS Number | 1351373-64-2 |
| Melting Point | Not available |
| LogP | Not available |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer and anti-parasitic effects. The compound's activity is largely attributed to its interaction with specific biological targets.
Anti-Cancer Activity
Studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
Anti-Parasitic Activity
Research involving Leishmania donovani has indicated that imidazo[1,2-a]pyrazine derivatives possess anti-kinetoplastid activity. In vitro studies showed that these compounds could inhibit the growth of the parasite in macrophage models, suggesting potential for treating leishmaniasis.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics.
- In Vivo Efficacy : In animal models of leishmaniasis, treatment with this compound resulted in reduced parasite load and improved survival rates compared to untreated controls. This suggests its potential as a therapeutic agent against parasitic infections.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in parasites.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine?
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction. Pyrazine-2,3-diamine acts as the amidine component, reacting with aldehydes and isocyanides under mild conditions to yield adenine-mimetic imidazo[1,2-a]pyrazines. For halogenated derivatives like the title compound, post-synthetic modifications (e.g., bromination/iodination) are typically employed. Key steps include:
- Reagent selection : Use pyrazine-2,3-diamine, isobutyl isocyanide, and halogenated aldehydes/ketones.
- Purification : Column chromatography (e.g., 0–5% MeOH/EtOAc gradient) yields >97% purity .
- Validation : Confirm regioselectivity via X-ray crystallography (e.g., dihedral angles between fused rings ≤16.2°) .
Q. How can researchers confirm the structural identity and purity of this compound?
Q. What biological relevance does this compound hold?
The imidazo[1,2-a]pyrazine scaffold mimics adenine, enabling interactions with purine-binding enzymes or receptors. Derivatives have shown activity as adenosine A1/A2A receptor ligands, suggesting potential for neurological or anti-inflammatory drug development .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of halogenated imidazo[1,2-a]pyrazines?
Regioselectivity is influenced by:
- Electrophilic substitution : Halogens (Br/I) preferentially occupy electron-deficient positions (e.g., C6 in pyrazine).
- Steric effects : Bulky substituents (e.g., isobutyl) direct halogens to less hindered sites (e.g., C3 vs. C2).
- Crystallographic validation : X-ray structures confirm bromo/iodo placement (e.g., Br at C6 forms a 16.2° dihedral angle with the pyrazine plane) .
Q. What strategies optimize yield in multistep syntheses involving halogenation?
-
Sequential halogenation : Bromination (e.g., NBS in DMF) followed by iodination (e.g., NIS in AcOH) minimizes side reactions.
-
Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. overnight) and improves yields by 10–15% .
-
Workflow :
Step Reagents Conditions Yield Bromination NBS, DMF 80°C, 2h 85% Iodination NIS, AcOH RT, 12h 78%
Q. How can computational modeling aid in predicting biological activity?
- Docking studies : Map the compound into adenosine receptor binding pockets (e.g., PDB: 5NM4). Key interactions:
- Halogens form hydrophobic contacts with Leu85/Val250.
- Isobutyl group engages in van der Waals interactions with Phe168 .
- QSAR models : Correlate substituent electronegativity (Br/I) with receptor affinity (e.g., IC50 < 100 nM for A2A) .
Q. How do analytical methods resolve discrepancies in reported synthesis yields?
- Controlled experiments : Compare GBB reaction vs. stepwise halogenation (e.g., 44.7% yield for one-pot vs. 85% for sequential) .
- Statistical analysis : Use ANOVA to assess variables (e.g., solvent polarity, temperature) affecting yield .
- Reproducibility : Validate protocols across labs with standardized reagents (e.g., Sigma-Aldryl grade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
